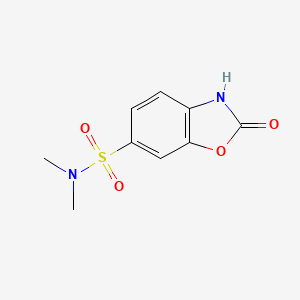

N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide” is a chemical compound with the CAS Number: 51550-67-5. It has a molecular weight of 242.26 and is stored at room temperature. The compound is in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10N2O4S/c1-11(2)16(13,14)6-3-4-7-8(5-6)15-9(12)10-7/h3-5H,1-2H3,(H,10,12). This code provides a standard way to encode the compound’s molecular structure .Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature. It has a molecular weight of 242.26 .Scientific Research Applications

Synthesis and Catalysis

The compound is involved in the one-step synthesis of azole- and benzazole-based sulfonamides in aqueous media, highlighting its role in the development of green synthetic methodologies (Zali-Boeini et al., 2015). Similarly, its derivatives have been utilized as catalysts for synthesizing bioactive heterocycles, showcasing their significance in facilitating chemical transformations under mild conditions (Khazaei et al., 2016).

Bioactivity Investigations

Research on pyrazole-based sulfonamide derivatives, including structures related to N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide, has demonstrated significant antimicrobial and antioxidant activities. These studies provide a foundation for developing potential therapeutic agents (Badgujar et al., 2018). Additionally, antimalarial sulfonamides have been investigated for their potential utility against COVID-19, emphasizing the compound's relevance in current global health challenges (Fahim & Ismael, 2021).

Antioxidant and Enzyme Inhibition

Sulfonamide derivatives, closely related to the compound , have been studied for their antioxidant and antiacetylcholinesterase activities, indicating their potential for treating oxidative stress-related diseases and neurodegenerative disorders (Göçer et al., 2013). The versatility of sulfonamide chemistry is further demonstrated by the synthesis of benzoxazasilole derivatives, highlighting their importance in the development of new materials and pharmaceuticals (Nikonov et al., 2021).

Safety and Hazards

Future Directions

The future applications of “N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide” could be vast, given its potential use in n-type doping. It could be used in the fabrication of electronic devices, including organic thin film transistors (OTFTs), polymeric solar cells (PSCs), and organic light emitting diodes (OLEDs) .

Mechanism of Action

Mode of Action

The mode of action of N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide involves its interaction with its targets, leading to changes in the biochemical processes of the body. It is suggested that it acts as a reagent for the reductive transformation of organic compounds . Its main decomposition product acts as a nucleating agent for DMBI-H with the overall effect of boosting conductivity of the final doped P (NDI2OD-T2) films .

Pharmacokinetics

It is generally considered to be air stable , which may influence its bioavailability.

Result of Action

It is known to show conductivity of 2 × 10 −3 S/cm as a dopant , suggesting it may have an impact on electrical conductivity in certain applications.

Action Environment

The action of this compound can be influenced by environmental factors. It is efficient over a large range of polymers and small molecule derivatives, commercially available, soluble in established processing solvents and generally considered to be air stable . These characteristics suggest that its action, efficacy, and stability may be influenced by the chemical environment in which it is used.

Biochemical Analysis

Biochemical Properties

N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide is known to be a strong electron donor molecule that can be used for n-type doping . It interacts with various biomolecules, mainly through N–H⋯O and C–H⋯O hydrogen bonds . These interactions are energetically relevant and are able to stabilize cooperatively the assemblies .

Cellular Effects

In terms of cellular effects, this compound has been found to boost the conductivity of the final doped films . This suggests that it may influence cell function by affecting the electrical properties of cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules. The crystal structure is stabilized by N–H···O and C–H···O interactions . In addition, C–H⋯π and lone pair⋯π contacts were observed .

Temporal Effects in Laboratory Settings

Over time, this compound has been found to be stable in established processing solvents and is generally considered to be air stable . Its main decomposition product acts as a nucleating agent, boosting the conductivity of the final doped films .

Metabolic Pathways

This compound is involved in several binding pathways . The cationic organic molecule is counterbalanced by a halide ion, and the heteroleptic cleavage of the O–Me bond yields methyl iodide (MeI) and 2- (1,3-dimethyl-1H-benzo [d]imidazol-3-ium-2-yl)-phenolate (DMBI-P) .

Transport and Distribution

The compound is efficient over a large range of polymers and small molecule derivatives, suggesting that it may be widely distributed within cells and tissues

Properties

IUPAC Name |

N,N-dimethyl-2-oxo-3H-1,3-benzoxazole-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4S/c1-11(2)16(13,14)6-3-4-7-8(5-6)15-9(12)10-7/h3-5H,1-2H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXRKAUUABLFZHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)NC(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(1,3-benzothiazole-6-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2632141.png)

![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B2632146.png)

![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2632147.png)

![2-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazole](/img/structure/B2632148.png)

![propyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate](/img/structure/B2632149.png)

![N-benzyl-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2632158.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2632159.png)

![1-(2-{[(isobutylamino)carbonyl]amino}ethyl)-N-isopropyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B2632160.png)

![6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2632161.png)

![6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2632164.png)